Terphenyldiamine

Description

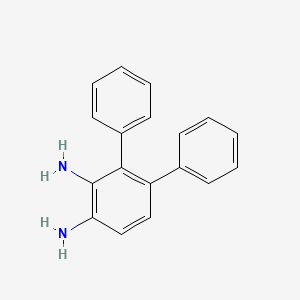

Terphenyldiamine (4,4'-terphenyldiamine, DATP) is an aromatic diamine characterized by a conjugated terphenyl backbone with amine (-NH₂) functional groups at the terminal positions. Its extended π-conjugated system enables unique electronic properties, making it a critical component in molecular electronics and materials science.

Properties

CAS No. |

60108-73-8 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

3,4-diphenylbenzene-1,2-diamine |

InChI |

InChI=1S/C18H16N2/c19-16-12-11-15(13-7-3-1-4-8-13)17(18(16)20)14-9-5-2-6-10-14/h1-12H,19-20H2 |

InChI Key |

DEQUFFZCXSTYJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)N)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Terphenyldiamine can be synthesized through several methods. One common approach involves the two-electron oxidation of aniline-based compounds. For instance, the oxidation of 4,4’'-p-terphenyldiamine can yield this compound dications . The reaction conditions typically involve the use of strong oxidizing agents and controlled environments to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, this compound is often produced through high-temperature solution polycondensation. This method involves the reaction of aromatic diamine monomers with dianhydrides in polar solvents such as m-cresol and pyridine . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Terphenyldiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino groups, which act as nucleophiles and can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound to its corresponding amine derivatives.

Major Products Formed

The major products formed from these reactions include this compound dications, sulfonamides, and nitro derivatives. These products have distinct electronic and structural properties, making them valuable for various applications .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Medicine: The compound’s unique electronic properties are being explored for use in medical imaging and diagnostic tools.

Mechanism of Action

The mechanism by which terphenyldiamine exerts its effects involves its interaction with various molecular targets and pathways. The amino groups in this compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for its biological activity .

Comparison with Similar Compounds

Key Findings :

- This compound’s lower rectification ratio compared to DMAB suggests amine linkages favor electron transport under negative bias, whereas covalent bonding in DMAB enhances positive bias conduction .

- The conductance of this compound is highly sensitive to measurement methodology, with linear histograms providing more reliable data than log-scaled analyses .

Thermal and Structural Properties in Polyimides

Key Findings :

- This compound-based polyimides exhibit superior hydrophobicity and thermal stability, critical for high-pretilt-angle applications in advanced displays .

π-Stacking and Radical Cation Stability

Key Findings :

- This compound’s radical cations are stabilized by weak coordinating anions (e.g., SbF₆⁻), enabling persistent conductivity .

- Alkylthio substituents in TPB/TEB improve solubility but reduce π-stacking efficiency compared to this compound .

Critical Analysis of Research Limitations

- Measurement Variability : Conductance values for this compound vary with histogram construction methods (linear vs. log scales), complicating direct comparisons .

- Synthetic Challenges : Stabilizing π-stacked radical cations requires precise control of substituents and counterions, limiting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.